4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Various nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar structural features and biological activities.
Indole Derivatives: Other indole derivatives with similar biological properties include tryptamines and indole-3-carbinol.
Uniqueness
4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide is unique due to its specific substitution pattern and the presence of the thiazole moiety, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C18H20N4O4S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]indole-2-carboxamide |
InChI |
InChI=1S/C18H20N4O4S/c1-22-13-8-11(25-2)9-15(26-3)12(13)10-14(22)17(24)19-5-4-16(23)21-18-20-6-7-27-18/h6-10H,4-5H2,1-3H3,(H,19,24)(H,20,21,23) |
InChI Key |
SODLVEWKMPPYEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.